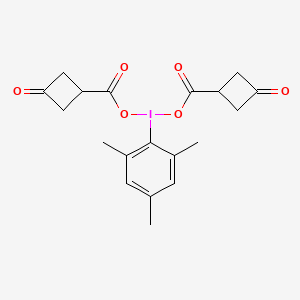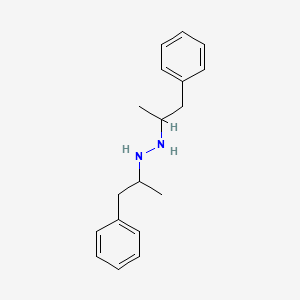![molecular formula C24H28O4 B14007495 [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate CAS No. 5218-95-1](/img/structure/B14007495.png)
[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate: is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a butyl group, a methoxyphenyl group, and an acetate group attached to a dimethylchromen core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromen Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Butyl Group: This step often involves a Friedel-Crafts alkylation reaction where the chromen core is reacted with a butyl halide in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen core using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the chromen core, potentially converting it to a dihydrochromen derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of various substituted chromen derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various drugs due to its versatile functional groups.
Agrochemicals: It can be used in the development of new agrochemicals with potential herbicidal or pesticidal activities.
Biology and Medicine:
Anticancer Research: Studies have shown that chromen derivatives exhibit cytotoxic activity against cancer cell lines, making this compound a potential candidate for anticancer drug development.
Antioxidant Properties: The compound may possess antioxidant properties, which can be explored for therapeutic applications.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific optical or electronic properties.
Cosmetics: It can be incorporated into cosmetic formulations for its potential UV-absorbing properties.
Mechanism of Action
The mechanism of action of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate involves its interaction with various molecular targets. For instance, in anticancer research, it may inhibit specific enzymes or receptors involved in cell proliferation. The methoxy group can enhance its binding affinity to these targets, while the acetate group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Chalcone Derivatives: These compounds share a similar chromen core and exhibit comparable biological activities.
Salicylic Acid Derivatives: These compounds also possess a phenolic structure and are known for their cytotoxic properties.
Uniqueness:
Structural Features: The presence of a butyl group and an acetate group distinguishes [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate from other chromen derivatives.
Biological Activity: Its unique structure may confer specific biological activities that are not observed in other similar compounds, making it a valuable compound for further research and development.
Properties
CAS No. |
5218-95-1 |
|---|---|
Molecular Formula |
C24H28O4 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[4-butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate |
InChI |
InChI=1S/C24H28O4/c1-6-7-8-21-20-14-13-19(27-16(2)25)15-22(20)28-24(3,4)23(21)17-9-11-18(26-5)12-10-17/h9-15H,6-8H2,1-5H3 |
InChI Key |
KPGFPMXNNFDIKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


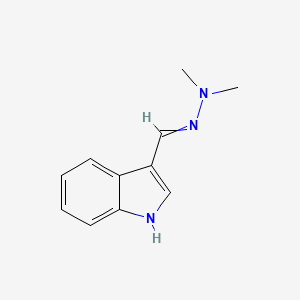

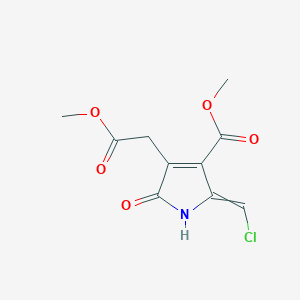
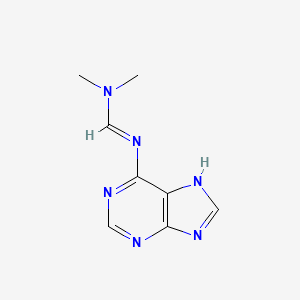

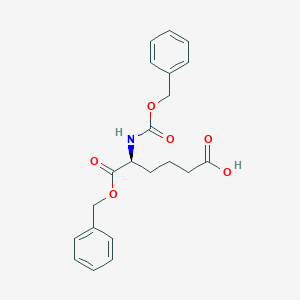
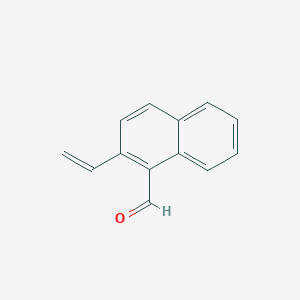
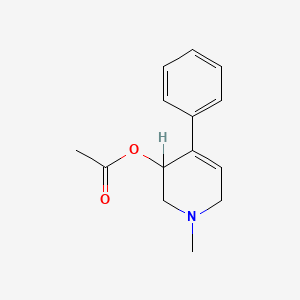

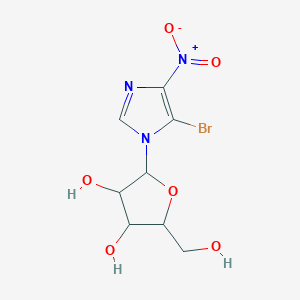

![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
